Nitromersol synthesis from 4-nitro-o-cresol and mercuric acetate
Nitromersol synthesis from 4-nitro-o-cresol and mercuric acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Nitromersol from 4-nitro-o-cresol and mercuric acetate. Nitromersol, an organomercury compound, has historical significance as a topical antiseptic and disinfectant. This document details the chemical properties of Nitromersol, a representative experimental protocol for its synthesis, and relevant safety information. The synthesis involves the mercuration of 4-nitro-o-cresol, a reaction classified as an electrophilic aromatic substitution. Due to the toxicity of mercury compounds, appropriate safety measures must be strictly adhered to during the synthesis, handling, and disposal of these materials.
Introduction
Nitromersol, known by the trade name Metaphen, is an organic mercury compound with the chemical formula C₇H₅HgNO₃. Historically, it has been utilized as a topical antiseptic and disinfectant for its bacteriostatic properties.[1] The synthesis of Nitromersol is achieved by the reaction of 4-nitro-o-cresol with mercuric acetate. This process results in the formation of the anhydride of 4-nitro-3-hydroxymercuri-o-cresol. This guide presents a detailed examination of the synthesis, including a plausible experimental protocol based on analogous reactions, and summarizes the key physicochemical properties of the compound.
Physicochemical Properties of Nitromersol
Nitromersol is a yellow, odorless, and tasteless powder or granular solid.[2] It is insoluble in water and most organic solvents such as acetone, alcohol, and ether.[2] However, it dissolves in alkaline solutions, like those of sodium hydroxide or ammonia, which causes the anhydride ring to open and form a salt.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₅HgNO₃ | |
| Molecular Weight | 351.71 g/mol | |
| Appearance | Yellow powder or granules | [2] |
| Odor | Odorless | |
| Taste | Tasteless | |
| Solubility | Insoluble in water, acetone, alcohol, ether. Soluble in solutions of alkalies and ammonia. | [2] |
| CAS Number | 133-58-4 | |
| IUPAC Name | 5-Methyl-2-nitro-7-oxa-8-mercurabicyclo[4.2.0]octa-1(6),2,4-triene | [1] |
Synthesis of Nitromersol
The synthesis of Nitromersol from 4-nitro-o-cresol and mercuric acetate is an example of an electrophilic aromatic substitution, specifically a mercuration reaction. In this reaction, the electrophilic mercury(II) ion from mercuric acetate attacks the electron-rich aromatic ring of 4-nitro-o-cresol. The hydroxyl and methyl groups on the cresol ring are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The substitution occurs at the position ortho to the hydroxyl group and meta to the nitro group.
Reaction Scheme
Caption: Reaction scheme for the synthesis of Nitromersol.
Representative Experimental Protocol
The following protocol is a representative procedure for the mercuration of a phenolic compound and is based on the synthesis of o-chloromercuriphenol. This should be adapted and optimized for the specific synthesis of Nitromersol with appropriate safety precautions.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Nitro-o-cresol | C₇H₇NO₃ | 153.14 |
| Mercuric Acetate | Hg(C₂H₃O₂)₂ | 318.68 |
| Glacial Acetic Acid | CH₃COOH | 60.05 |
| Deionized Water | H₂O | 18.02 |
| Sodium Hydroxide | NaOH | 40.00 |
| Hydrochloric Acid | HCl | 36.46 |
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-nitro-o-cresol in a suitable solvent such as glacial acetic acid.
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Addition of Mercuric Acetate: To the stirred solution, add a stoichiometric equivalent of powdered mercuric acetate portion-wise.
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Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the mercuration reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Precipitation: After cooling the reaction mixture to room temperature, pour it into a large volume of cold water to precipitate the crude product.
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Purification: The crude Nitromersol precipitate is collected by filtration. To purify, the product can be dissolved in a dilute aqueous solution of sodium hydroxide. The resulting solution is then filtered to remove any insoluble impurities. The filtrate is then acidified with a dilute acid, such as hydrochloric acid, to re-precipitate the purified Nitromersol.
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Washing and Drying: The purified precipitate is washed with deionized water until the washings are neutral and then dried in a vacuum oven at a suitable temperature (e.g., 105°C) to a constant weight.[3]
Experimental Workflow
Caption: Experimental workflow for the synthesis of Nitromersol.
Safety Considerations
Nitromersol is a mercury-containing organic compound and is highly toxic.[1] It can be fatal if swallowed, inhaled, or absorbed through the skin. It is also a confirmed animal carcinogen.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides and mercury vapor.[1] Therefore, all handling of Nitromersol and its precursors should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All waste materials containing mercury must be disposed of according to institutional and governmental regulations for hazardous waste.
Regulatory Status
In 1998, the U.S. Food and Drug Administration (FDA) banned the use of nitromersol and other mercury-containing compounds in over-the-counter (OTC) first-aid antiseptic products.[1] However, it may still be used as a preservative in some vaccines and antitoxins.[1]
Conclusion
The synthesis of Nitromersol from 4-nitro-o-cresol and mercuric acetate is a straightforward mercuration reaction. This guide provides a comprehensive overview of the synthesis, properties, and safety considerations for this compound. Due to its toxicity, the synthesis and handling of Nitromersol require strict safety protocols. This information is intended to assist researchers and professionals in understanding the chemistry and procedures associated with Nitromersol.
